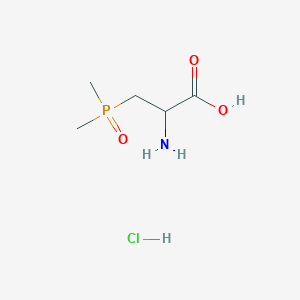
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl and a molecular weight of 201.59 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a dimethylphosphoryl group attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride typically involves the reaction of 2-amino-3-chloropropanoic acid with dimethylphosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted amino acids and phosphine derivatives.
科学的研究の応用
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It may also modulate signaling pathways by binding to receptors and altering their activity .
類似化合物との比較
Similar Compounds
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-(Dimethylamino)propionic acid hydrochloride
- 2-Amino-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets that are not observed with other similar compounds .
生物活性
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride, with the molecular formula C5H12NO3P·HCl, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This compound contains both an amino group and a dimethylphosphoryl group, which can influence its interactions with biological systems.
| Property | Value |
|---|---|
| CAS Number | 2613383-72-3 |
| Molecular Formula | C5H13ClNO3P |
| Molecular Weight | 201.6 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions may modulate enzyme activities and influence signal transduction pathways, which are critical for cellular processes.
Enzyme Interactions
Research has indicated that this compound may affect specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a substrate or inhibitor in enzymatic reactions, thereby influencing metabolic rates and pathways.
Case Studies
Toxicological Profile
While detailed toxicological data on this compound is sparse, related compounds have exhibited neurotoxic effects at high concentrations. Therefore, careful evaluation of dosage and administration routes is crucial for future therapeutic applications .
Scientific Research
The compound is utilized as a reagent in organic synthesis and as a building block for more complex molecules. Its unique properties make it valuable in studying enzyme interactions and metabolic pathways.
Pharmaceutical Development
Given its potential biological activities, there is interest in exploring this compound as a precursor for drug development. Its ability to modulate enzyme activity could lead to novel therapeutic agents targeting metabolic disorders or neurological conditions.
特性
分子式 |
C5H13ClNO3P |
|---|---|
分子量 |
201.59 g/mol |
IUPAC名 |
2-amino-3-dimethylphosphorylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO3P.ClH/c1-10(2,9)3-4(6)5(7)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |
InChIキー |
KZTXJSCKBFRKPO-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















